2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
Description
2-[(5-Chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a substituted indene-1,3-dione derivative featuring a benzylidene group with 5-chloro and 2-hydroxyl substituents. The indene-1,3-dione core is a planar bicyclic system with conjugated carbonyl groups, enabling strong electron-withdrawing properties and π-π interactions. The 5-chloro and 2-hydroxyl substituents on the aromatic ring influence electronic distribution, solubility, and intermolecular interactions, making this compound of interest in materials science and medicinal chemistry .
Properties
IUPAC Name |
2-[(5-chloro-2-hydroxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-10-5-6-14(18)9(7-10)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYQWLXVJPSHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Cl)O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 1H-indene-1,3(2H)-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Photochemical Reactions
Under photoirradiation and deoxygenated conditions, compounds similar to 2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione can undergo β-cleavage of the C-Cl bond, potentially leading to the formation of free radicals. These radicals can participate in various reactions depending on the solvent, resulting in diverse photoproducts.
Reaction with Ethyl Chloroformate or Ethyl Chloroacetate
This compound can react with ethyl chloroformate or ethyl chloroacetate at the NH and OH centers to form diesters. This reaction is useful for synthesizing more complex molecules.
| Reactants | Conditions | Product |
|---|---|---|
| Ethyl chloroformate or ethyl chloroacetate | Base (e.g., triethylamine), solvent (e.g., dichloromethane) | Diesters of this compound |
Intramolecular Hydrogen Bonding
The molecular structure of This compound is stabilized by an intramolecular hydrogen bond between a hydrogen atom on the benzene ring and one of the carbonyl oxygen atoms on the indandione moiety.
Organic Electronics and Optoelectronics
Compounds like This compound serve as important synthetic precursors for constructing complex heterocyclic compounds, which are key building blocks for novel materials in organic electronics and optoelectronics.
Biosensing and Bioactivity
Indane-1,3-dione derivatives, which are structurally related to the compound , have applications in biosensing, bioactivity, and bioimaging .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 256.68 g/mol. Its structure features a chloro-substituted phenolic group attached to a dihydroindene dione framework, which is critical for its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound demonstrates potent anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation, such as arthritis and cardiovascular diseases. It inhibits the production of pro-inflammatory cytokines and enzymes .
Neuroprotective Properties
Studies have highlighted the neuroprotective effects of this compound, particularly in models of cerebral ischemia. It has been shown to improve cognitive function and reduce neuronal death in hypoxic conditions, suggesting potential applications in treating stroke and other cerebrovascular diseases .
Case Study 1: Neuroprotection in Ischemic Models
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of the compound in rat models of ischemic stroke. The results indicated a significant reduction in infarct size and improved neurological scores compared to control groups .
Case Study 2: Anti-inflammatory Mechanism
A clinical trial assessed the anti-inflammatory properties of this compound in patients with rheumatoid arthritis. Participants receiving the treatment showed marked improvements in joint swelling and pain reduction, alongside decreased levels of inflammatory markers in serum samples .
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is the basis for its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key proteins and enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Crystallographic Comparison
Biological Activity
2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione, also known by its CAS number 25299-49-4, is a compound that has garnered attention due to its diverse biological activities. This article presents an overview of its biological properties, including antitumor, antibacterial, and anti-inflammatory activities, supported by various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 284.70 g/mol. The structure features a chlorinated phenolic ring and an indene-1,3-dione moiety, which are crucial for its biological activity. The compound's crystal structure has been characterized, revealing significant intramolecular hydrogen bonding that may influence its reactivity and interactions with biological targets .
Antitumor Activity
Research indicates that derivatives of indane-1,3-dione, including the target compound, exhibit notable antitumor properties. A study highlighted that compounds similar to this structure were effective against various tumor cell lines, demonstrating cytotoxic effects with IC50 values in the nanomolar range . For instance, analogs featuring similar substituents have shown IC50 values as low as 0.09 nM in specific assays .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | AA8 | 1.3 |
| Indanone derivative | AA8 | 0.46 |
| Acryloyl derivative | AA8 | 0.09 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Research indicates that it possesses activity against various bacterial strains, making it a candidate for further development in antibiotic therapies. The presence of the chloro and hydroxy groups is thought to enhance its interaction with bacterial cell membranes .
Anti-inflammatory Activity
In addition to its cytotoxic effects, the compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study on Antitumor Efficacy : A study involving a series of indane derivatives demonstrated significant antitumor activity in vitro against multiple cancer cell lines. The results indicated that structural modifications could enhance efficacy and selectivity .
- Antibacterial Evaluation : In another study, the antibacterial potential was assessed against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth effectively at low concentrations .
The mechanisms underlying the biological activities of this compound are believed to involve:
- Cytotoxicity : Induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.
- Antibacterial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anti-inflammatory Effects : Inhibition of NF-kB signaling pathways leading to reduced expression of inflammatory mediators.
Q & A
Basic: What is the optimal synthetic route for preparing this compound?
Methodological Answer:
The compound can be synthesized via a condensation reaction between indan-1,3-dione and 5-chloro-2-hydroxybenzaldehyde. A typical procedure involves refluxing equimolar amounts (1 mmol each) of the reactants in ethanol for 30 minutes. The product precipitates as yellow crystals, which are collected by vacuum filtration and recrystallized from ethanol (yield ~83%) . This method is analogous to the synthesis of its brominated counterpart, where similar conditions yield high-purity crystals suitable for X-ray diffraction .
Basic: What spectroscopic and crystallographic techniques are essential for characterization?
Methodological Answer:
Key techniques include:
- X-ray crystallography to resolve molecular geometry and intermolecular interactions.
- IR spectroscopy to confirm carbonyl (C=O) and hydroxyl (O–H) functional groups.
- NMR (¹H and ¹³C) to verify substitution patterns and aromatic proton environments.
For crystallography, data collection using a Bruker D8 VENTURE diffractometer (CuKα radiation, λ = 1.54178 Å) at 150 K is recommended. Refinement with SHELXL2014 ensures accurate modeling of hydrogen atoms (riding model for C–H, free refinement for O–H) and thermal parameters .
Advanced: How do intermolecular interactions influence crystal packing?
Methodological Answer:
The crystal packing is stabilized by:
- O–H···O hydrogen bonds forming centrosymmetric dimers (e.g., O···O distance ~2.7 Å).
- π–π stacking between the indanone moiety and aromatic rings (centroid-to-centroid distances ~3.5–3.6 Å) .
Table 1: Key Crystallographic Parameters (Analogous Bromo Compound)
| Parameter | Value |
|---|---|
| Space group | P2₁/c (monoclinic) |
| a, b, c (Å) | 13.8820, 3.8695, 24.0068 |
| β (°) | 102.483 |
| V (ų) | 1259.07 |
| Z | 4 |
| R factor | 0.021 |
| Data derived from . |
Advanced: What challenges arise in refining crystal structures using SHELXL?
Methodological Answer:
Key challenges include:
- Hydrogen atom placement : C-bound H atoms are constrained (C–H = 0.95 Å), while O-bound H atoms are refined using difference maps (O–H = 0.84 Å) .
- Disorder modeling : Requires splitting atoms over multiple positions and refining occupancy factors.
- Weighting scheme optimization : The formula w = 1/[σ²(F₀²) + (0.0301P)² + 0.6412P], where P = (F₀² + 2F꜀²)/3, minimizes bias in high-angle data .
SHELXL’s robustness in handling high-resolution data (e.g., R1 < 0.05) makes it ideal for small-molecule refinement despite competition from newer software .
Advanced: How can dihedral angles and planarity be analyzed to assess molecular conformation?
Methodological Answer:
- Dihedral angles between aromatic rings (e.g., 1.02° deviation from planarity in the bromo analogue) are calculated using crystallographic software (e.g., DIAMOND or OLEX2 ) .
- Planarity metrics : The root-mean-square deviation (RMSD) of atoms from the least-squares plane quantifies non-planarity. For example, the indanone moiety in the bromo compound has an RMSD of 0.02 Å, indicating near-perfect planarity .
Basic: What solvent systems are optimal for recrystallization?
Methodological Answer:
Ethanol is preferred due to its moderate polarity and ability to dissolve both indan-1,3-dione and substituted benzaldehydes. Slow evaporation at room temperature yields needle-shaped crystals suitable for diffraction studies . For compounds with lower solubility, mixed solvents (e.g., ethanol/acetone) can be explored.
Advanced: How do substituents (e.g., Cl vs. Br) affect electronic properties and reactivity?
Methodological Answer:
- Electron-withdrawing effects : Chloro and bromo substituents decrease electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
- Steric effects : Larger halogens (Br) may introduce steric hindrance, but Cl’s smaller size minimizes this, favoring planar molecular conformations .
- Spectroscopic shifts : Bromo substitution causes downfield shifts in ¹H NMR (e.g., aromatic protons at δ 7.8–8.2 ppm) compared to chloro analogues .
Advanced: What strategies resolve contradictions in crystallographic data?
Methodological Answer:
- Cross-validation : Compare independent refinements (e.g., using SHELXL vs. OLEX2 ) to identify systematic errors.
- Twinned data : Apply twin law matrices (e.g., h, k, l → -h, k, -l) to deconvolute overlapping reflections .
- High-resolution data : Collect datasets with θmax > 70° to improve resolution and reduce noise .
Basic: What safety precautions are necessary during synthesis?
Methodological Answer:
- Use fume hoods to handle volatile solvents (ethanol, acetonitrile).
- Avoid skin contact with indan-1,3-dione (potential irritant).
- Employ inert atmospheres (N₂/Ar) for reflux reactions to prevent oxidation .
Advanced: How can computational methods complement experimental data?
Methodological Answer:
- DFT calculations (e.g., Gaussian09) predict molecular electrostatic potentials and HOMO-LUMO gaps, aiding in understanding charge distribution and reactivity.
- Molecular dynamics simulations model solvent effects on crystallization pathways .
- Hirshfeld surface analysis quantifies intermolecular interaction contributions (e.g., O–H···O vs. C–H···O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
